molecular formula C10H10IN3 B8633481 4-Aminomethyl 1-(4-iodophenyl)imidazole

4-Aminomethyl 1-(4-iodophenyl)imidazole

Cat. No. B8633481
M. Wt: 299.11 g/mol
InChI Key: KFXXLKJIIYCXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomethyl 1-(4-iodophenyl)imidazole is a useful research compound. Its molecular formula is C10H10IN3 and its molecular weight is 299.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminomethyl 1-(4-iodophenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminomethyl 1-(4-iodophenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Aminomethyl 1-(4-iodophenyl)imidazole

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

[1-(4-iodophenyl)imidazol-4-yl]methanamine

InChI

InChI=1S/C10H10IN3/c11-8-1-3-10(4-2-8)14-6-9(5-12)13-7-14/h1-4,6-7H,5,12H2

InChI Key

KFXXLKJIIYCXFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)CN)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-azidomethyl 1-(4-iodophenyl)imidazole 1-4 (0.725 g, 2.23 mmol) over Ra—Ni (50% aq. slurry, 300 mg) in MeOH (12 mL) was hydrogenated under balloon H2 for 3 h. The mixture was filtrated through CELITE. The filtrate was concentrated in vacuo to give 4-aminomethyl 1-(4-iodophenyl)imidazole I-2 as a solid (0.603 g). MS 300.0 (M+H)
Name
4-azidomethyl 1-(4-iodophenyl)imidazole
Quantity
0.725 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-(azidomethyl)-1-(4-iodophenyl)-1H-imidazole 9.6 (0.725 g, 2.23 mmol) over Ra—Ni (50% aq. slurry, 300 mg) in MeOH (12 mL) was hydrogenated under balloon H2 for 3 h. The mixture was filtrated through CELITE. The filtrate was concentrated in vacuo to give (1-(4-iodophenyl)-1H-imidazol-4-yl)methanamine 9.7 as a solid (0.603 g). MS 300.0 (M+H).
Name
4-(azidomethyl)-1-(4-iodophenyl)-1H-imidazole
Quantity
0.725 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-azidomethyl 1-(4-iodophenyl)imidazole 1-4 (0.725 g, 2.23 mmol) over Ra—Ni (50% aq. slurry, 300 mg) in MeOH (12 mL) was hydrogenated under balloon H2 for 3 h. The mixture was filtrated through CELITE. The filtrate was concentrated in vacuo to give 4-aminomethyl 1-(4-iodophenyl)imidazole 1-2 as a solid (0.603 g). MS 300.0 (M+H)
Name
4-azidomethyl 1-(4-iodophenyl)imidazole
Quantity
0.725 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

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